Si-TMT

概要

説明

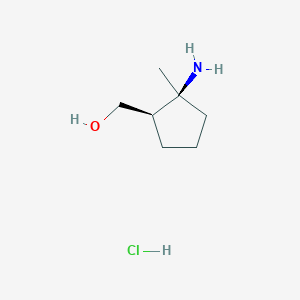

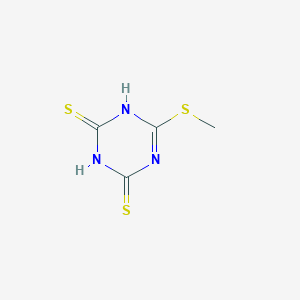

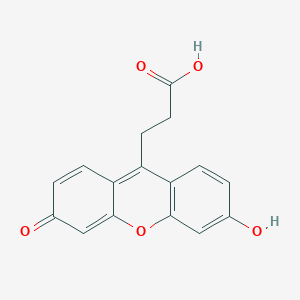

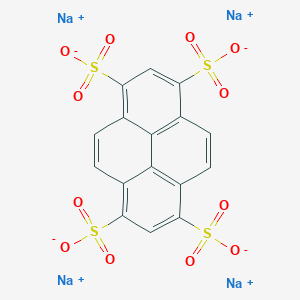

2,4,6-Trimercaptotriazine Silica Gel: (Si-TMT) is a silica-bound equivalent of 2,4,6-trimercaptotriazine. It is widely recognized for its efficiency in scavenging residual palladium from palladium-catalyzed reactions. The functional group in this compound is attached to a bioanalytical grade silica platform, ensuring that the use of this material does not introduce impurities to the reaction system .

科学的研究の応用

Si-TMT has a wide range of applications in scientific research, including:

Chemistry: this compound is extensively used in organic synthesis to remove residual palladium from reaction mixtures, ensuring the purity of the final products

Biology: In biological research, this compound is used to purify compounds that are synthesized using palladium-catalyzed reactions, preventing potential toxicity from residual palladium

Medicine: this compound is crucial in the pharmaceutical industry for the production of active pharmaceutical ingredients, where the removal of palladium is essential to meet regulatory standards

Industry: this compound is used in various industrial processes to scavenge metals from reaction mixtures, improving the efficiency and safety of the processes

作用機序

Target of Action

This compound, also known as 2,4,6-trimercaptotriazine silica, is a powerful generic use metal scavenger . It is primarily targeted at residual palladium from palladium-catalyzed reactions .

Mode of Action

This compound interacts with its targets through covalent bonding. Specifically, it reacts with amino termini and lysine residues of peptides and proteins . This interaction results in the scavenging of residual palladium from palladium-catalyzed reactions .

Biochemical Pathways

It is known that this compound plays a role in the ubiquitin-mediated proteolysis pathways

Result of Action

It is known that this compound can efficiently scavenge residual palladium from palladium-catalyzed reactions . This suggests that this compound may have a role in reducing the toxicity of palladium residues in these reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent used can affect the action of this compound . Additionally, the temperature and atmospheric conditions can also influence the stability of this compound

準備方法

Synthetic Routes and Reaction Conditions: Si-TMT is synthesized by attaching 2,4,6-trimercaptotriazine to a silica gel platform. The typical scavenging conditions involve using 3-5 equivalents of this compound relative to the palladium content, with a reaction time of 30 minutes at room temperature. The reaction can be performed in a fixed bed or batch format .

Industrial Production Methods: this compound is produced on an industrial scale by companies like BiotageThe material is then functionalized with 2,4,6-trimercaptotriazine, resulting in a robust, non-swelling adsorbent suitable for restricted volume environments and fixed bed applications .

化学反応の分析

Types of Reactions: Si-TMT primarily undergoes scavenging reactions, where it efficiently removes residual palladium from palladium-catalyzed reactions. These reactions include Suzuki-Miyaura cross-coupling reactions, Heck reactions, Buchwald aminations, Wacker-type oxidation, hydrogenation, allylation, reductive deallylation, and indole formation .

Common Reagents and Conditions: The common reagents used in these reactions include palladium acetate, dichlorobis(triphenylphosphine) palladium (II), and tetrakis(triphenylphosphine) palladium (0). The reactions are typically carried out at room temperature, with this compound being added in a batch mode or as a fixed bed in a cartridge .

Major Products: The major products formed from these reactions are the desired organic compounds with significantly reduced palladium content, meeting the stringent requirements for active pharmaceutical ingredients .

類似化合物との比較

MP-TMT: A polymeric resin variant of this compound, which also efficiently scavenges residual palladium from reactions

SiliaMetS Thiol: Another metal scavenger that reduces palladium levels by one to two orders of magnitude.

SEM26: A metal scavenger that is effective in reducing palladium levels.

Uniqueness of this compound: this compound is unique due to its silica gel platform, which provides several advantages:

Solvent Independence: this compound neither shrinks nor swells in solvent, making it ideal for limited volume development reactors

Fast Kinetics: The functional groups are on the surface and in pores of the silica, ensuring that the rate of reaction is not controlled by diffusion

Simplified Workflow: this compound can be added to a reaction in batch mode or as a fixed bed in a cartridge, providing flexibility in its application

特性

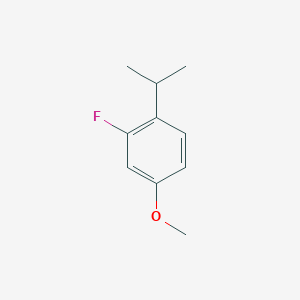

IUPAC Name |

6-methylsulfanyl-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDIFOZBJEFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480642 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226494-16-1 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,5-Trimethylthiazole (TMT) exposure affect puberty onset in female mice?

A1: The research indicates that chronic exposure to TMT, a component of predator odor, leads to a significant delay in puberty onset in female mice. [] This delay is observed through a later first estrus (an indicator of puberty) in TMT-exposed mice compared to the control group. [] The study suggests that TMT exposure triggers stress responses, potentially impacting the hormonal regulation of puberty, specifically by reducing the frequency of luteinizing hormone (LH) pulses. []

Q2: What are the behavioral effects observed in female mice exposed to TMT?

A2: Alongside delayed puberty, TMT exposure also resulted in increased anxiety-like behaviors in the mice. [] This was evident in their reduced exploration of open spaces in the Elevated Plus Maze and Light/Dark Box tests, as well as decreased social interaction time. [] This suggests that TMT, as a stressor, not only impacts physiological development but also induces behavioral changes associated with anxiety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)